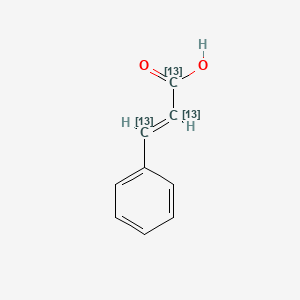
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is a labeled variant of cinnamic acid, where the carbon atoms at positions 1, 2, and 3 are isotopically enriched with carbon-13. This compound is of interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid typically involves the isotopic labeling of the starting materials. One common method is the Knoevenagel condensation reaction between benzaldehyde and malonic acid, where the malonic acid is isotopically enriched with carbon-13. The reaction is catalyzed by a base, such as piperidine, and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The key difference lies in the optimization of reaction parameters to maximize yield and purity while minimizing costs. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction can yield phenylpropanoic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Halogenated or nitrated cinnamic acid derivatives.
Applications De Recherche Scientifique
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring drug metabolism and pharmacokinetics.
Industry: Developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid depends on its specific application. In metabolic studies, the isotopic labeling allows for the tracing of carbon atoms through various biochemical pathways. This provides insights into the molecular targets and pathways involved in the metabolism of cinnamic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: The non-labeled parent compound.
(E)-3-phenylprop-2-enoic acid: A similar compound without isotopic labeling.
Phenylpropanoic Acid: A reduced form of cinnamic acid.
Uniqueness
The uniqueness of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid lies in its isotopic labeling, which provides a powerful tool for studying complex chemical and biological processes. This makes it particularly valuable in research areas where detailed mechanistic insights are required.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1 |
Clé InChI |
WBYWAXJHAXSJNI-JOCCQEFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
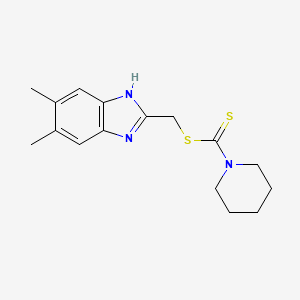

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
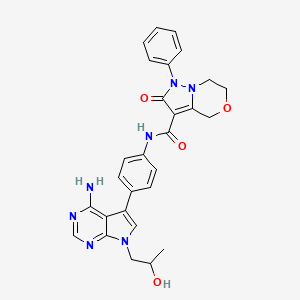
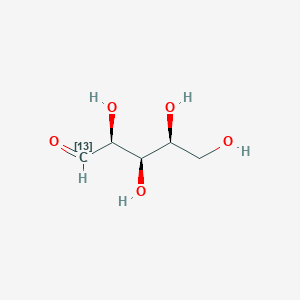
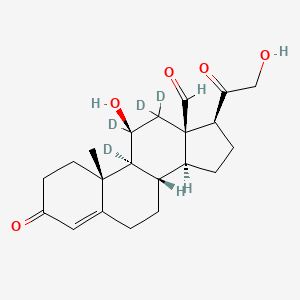
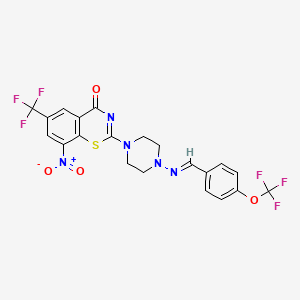
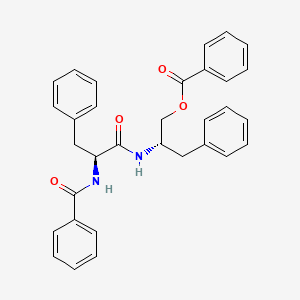
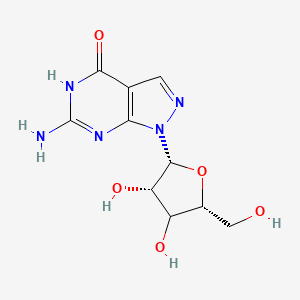
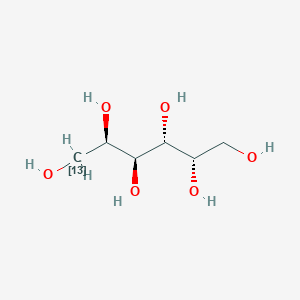

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

